molecular formula C19H25N5O2S B11570057 [6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

[6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

Cat. No.: B11570057
M. Wt: 387.5 g/mol
InChI Key: GMDTWEADPFJHQL-UHFFFAOYSA-N
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Description

6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and a piperidine moiety attached to a methanone group The presence of an ethoxyphenyl group further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization and substitution processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
  • Reduction : Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
  • Substitution : Nucleophilic substitution reactions can occur at the piperidine moiety, allowing for the introduction of different substituents.

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Oxidizing agents : Hydrogen peroxide, potassium permanganate.
  • Reducing agents : Sodium borohydride, lithium aluminum hydride.
  • Solvents : Ethanol, dimethylformamide (DMF), dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone has been explored for various scientific research applications:

  • Chemistry : As a building block for the synthesis of more complex molecules.
  • Biology : Potential use as a probe to study biological pathways involving triazole and thiadiazine rings.
  • Medicine : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
  • Industry : Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone involves its interaction with specific molecular targets. The compound’s triazole and thiadiazine rings are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with kinases and other regulatory proteins.

Comparison with Similar Compounds

6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone can be compared with similar compounds such as:

  • Ethyl acetoacetate : A simpler compound used in various organic syntheses .
  • Acetylacetone : Known for its keto-enol tautomerism and use in coordination chemistry .

The uniqueness of 6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

[6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H25N5O2S/c1-3-26-15-9-7-14(8-10-15)16-17(18(25)23-11-5-4-6-12-23)27-19-21-20-13(2)24(19)22-16/h7-10,16-17,22H,3-6,11-12H2,1-2H3

InChI Key

GMDTWEADPFJHQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)N4CCCCC4

Origin of Product

United States

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